2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
2-(2-Hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a fused heterocyclic compound featuring a pyrido[4,3-b][1,6]naphthyridine core substituted with a 2-hydroxyethyl group at position 2 and a 2-methoxyphenyl group at position 7.
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-(2-hydroxyethyl)-2-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H17N3O4/c1-27-18-5-3-2-4-17(18)23-9-7-16-14(20(23)26)12-13-15(21-16)6-8-22(10-11-24)19(13)25/h2-9,12,24H,10-11H2,1H3 |
InChI Key |
LUGZPKQUTMKJBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[4,3-b][1,6]naphthyridine precursor and introduce the hydroxyethyl and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[4,3-b][1,6]naphthyridine core.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring .
Scientific Research Applications
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the naphthyridine family, known for fused bicyclic systems with nitrogen atoms. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound and ’s analog introduces hydrophilicity, contrasting with the hydrophobic cyclohexyl group in . Chlorinated derivatives like ’s 8d exhibit reduced solubility but improved membrane permeability due to halogenation.
Bioactivity Trends: Antiviral Potential: Analog 8d in shows structural similarity to 5-chloro-1,3-dihydroxyacridone, a known antiviral scaffold. The target compound’s methoxyphenyl group may mimic such interactions . Enzyme Binding: The hydroxyethyl group in the target compound could facilitate hydrogen bonding with enzymes, akin to fragment-based interactions observed in crystallographic studies of FAD-dependent oxidoreductases .
Synthetic Challenges :
- The target compound’s synthesis likely involves cyclization and functionalization steps similar to ’s methods (e.g., hydrogenation, acid hydrolysis). However, regioselective introduction of the 2-methoxyphenyl group may require optimized coupling conditions .
Drug-Likeness :
- The target’s molecular weight (~377.4) and polar groups align with Lipinski’s criteria, contrasting with ’s nitrile-containing analog (277.3), which may lack sufficient complexity for drug development .
Biological Activity
2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H17N3O4
- Molecular Weight : 365.37 g/mol
- Structure : The compound features a pyrido[4,3-b]naphthyridine core with hydroxyl and methoxy substitutions that may influence its biological interactions.
Antiparasitic Activity
Research has indicated that compounds similar to 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine exhibit significant antiparasitic activity. A study focused on naphthyridine derivatives demonstrated promising results against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's effectiveness was assessed through in vitro assays and showed a pEC50 value indicating potent activity against the parasite .
| Compound | pEC50 Value | % Parasite Reduction |
|---|---|---|
| 16 | 6.5 | >70% |
| Miltefosine | N/A | >99% |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated using HepG2 liver cells to assess nonspecific toxicity. While some derivatives showed high potency against parasites, they also exhibited cytotoxicity that could limit their therapeutic use. The study found that certain modifications to the naphthyridine structure could enhance selectivity and reduce toxicity .
The mechanisms through which 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interfere with metabolic pathways in parasites by inhibiting specific enzymes or disrupting cellular processes . Further studies are needed to clarify these mechanisms.
In Vivo Studies
In vivo assessments demonstrated that while some compounds in the naphthyridine series reduced parasite burden significantly in rodent models, others fell short of efficacy targets. For instance, compound 16 reduced parasite levels by only 46% at a dosage of 50 mg/kg . These findings suggest that while initial screenings may identify promising candidates, further optimization is necessary for effective lead compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications to functional groups on the naphthyridine core significantly impacted biological activity. Removal or alteration of the hydroxyl group led to decreased antiparasitic activity, indicating its importance for maintaining efficacy .
| Modification | Effect on Activity |
|---|---|
| Hydroxyl removal | Decreased potency |
| Methylation of naphthyridine | Loss of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
